molecular formula C24H30O7 B1631924 Schisanlignone A CAS No. 135557-67-4

Schisanlignone A

Cat. No.: B1631924
CAS No.: 135557-67-4
M. Wt: 430.5 g/mol
InChI Key: MXMZPEXVCSNTFK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisanlignone A is a natural product belonging to the class of sesquiterpenes. It is primarily found in plants such as Schisandra chinensis. This compound has garnered attention due to its various biological activities, including antioxidant, anti-tumor, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Schisanlignone A can be synthesized through chemical routes, although the specific synthetic pathways depend on the starting materials and methods used by chemists . The synthesis typically involves multiple steps, including the formation of the dibenzo[a,c]cycloocten-5(6H)-one core structure and subsequent functionalization to introduce methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. Traditional extraction methods use solvents to isolate the compound from plants like Schisandra chinensis, followed by purification steps to obtain a pure product . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the extracted compound .

Chemical Reactions Analysis

Types of Reactions

Schisanlignone A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Schisanlignone A has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Schisanlignone A exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular components to produce antioxidant and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Schisanlignone A include:

Uniqueness

This compound is unique due to its specific structural features, such as the hexamethoxy and dimethyl groups on the dibenzo[a,c]cycloocten-5(6H)-one core. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMZPEXVCSNTFK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schisanlignone A
Reactant of Route 2
Schisanlignone A
Reactant of Route 3
Schisanlignone A
Reactant of Route 4
Reactant of Route 4
Schisanlignone A
Reactant of Route 5
Schisanlignone A
Reactant of Route 6
Schisanlignone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.